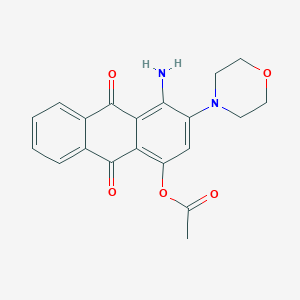![molecular formula C14H16N2O5S B14941478 Methyl 2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-1(9),2(7)-dien-4-yl)acetate](/img/structure/B14941478.png)
Methyl 2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-1(9),2(7)-dien-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-[6,6-DIMETHYL-2,4-DIOXO-1,5,6,8-TETRAHYDRO-2H-PYRANO[4’,3’:4,5]THIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a pyrano-thieno-pyrimidine core, which is known for its diverse biological and chemical properties
Métodos De Preparación
The synthesis of METHYL 2-[6,6-DIMETHYL-2,4-DIOXO-1,5,6,8-TETRAHYDRO-2H-PYRANO[4’,3’:4,5]THIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a pyrimidine derivative with an appropriate alkylating agent under basic conditions. The reaction conditions often involve the use of sodium hydride as a base and an alkyl halide as the alkylating agent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Alkylation and Acylation:
Aplicaciones Científicas De Investigación
METHYL 2-[6,6-DIMETHYL-2,4-DIOXO-1,5,6,8-TETRAHYDRO-2H-PYRANO[4’,3’:4,5]THIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which METHYL 2-[6,6-DIMETHYL-2,4-DIOXO-1,5,6,8-TETRAHYDRO-2H-PYRANO[4’,3’:4,5]THIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETATE exerts its effects is primarily through its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
When compared to similar compounds, METHYL 2-[6,6-DIMETHYL-2,4-DIOXO-1,5,6,8-TETRAHYDRO-2H-PYRANO[4’,3’:4,5]THIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETATE stands out due to its unique pyrano-thieno-pyrimidine core. Similar compounds include:
Indole derivatives: Known for their biological activities and applications in drug development.
Lactide derivatives: Used in the synthesis of biodegradable polymers.
Other pyrimidine derivatives: These compounds share some structural similarities but differ in their specific functional groups and reactivity.
This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C14H16N2O5S |
|---|---|
Peso molecular |
324.35 g/mol |
Nombre IUPAC |
methyl 2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetate |
InChI |
InChI=1S/C14H16N2O5S/c1-14(2)4-7-8(6-21-14)22-11-10(7)12(18)16(13(19)15-11)5-9(17)20-3/h4-6H2,1-3H3,(H,15,19) |
Clave InChI |
XKDAQSJMRUIZSE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3)CC(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-hydroxy-4-(4-methoxyphenyl)-1-(pentan-3-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B14941402.png)
![Ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-fluorophenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14941410.png)

![3-(5-Chloro-2-methoxyphenyl)-6-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941424.png)

![3-(trifluoromethyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941443.png)
![3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B14941454.png)
![4-[3,4-bis(4-chlorophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]-N-(diaminomethylidene)benzenesulfonamide](/img/structure/B14941455.png)

![ethyl 4-{[(2Z)-5-(2-methoxy-2-oxoethyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]amino}-1-(2-oxopropyl)-1H-imidazole-5-carboxylate](/img/structure/B14941461.png)
![4-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14941464.png)
![6-(4-Bromophenyl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941470.png)
![N-(2-ethyl-6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide](/img/structure/B14941488.png)
![ethyl 4-hydroxy-5-[3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14941492.png)
